6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one
Overview
Description
6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is a compound that belongs to the class of heterocyclic compounds. It features a chromenone core structure with a pyrazole moiety attached via a sulfonyl linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Pyrazolylpyridazine derivatives, which are structurally similar, have been known to exhibit a wide spectrum of biological activity .
Mode of Action
It’s known that pyrazole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can affect various biochemical pathways, leading to anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have suitable characteristics for inhaled dosing .
Result of Action
It’s known that pyrazolylpyridazine derivatives can stimulate plant growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that similar compounds are used in agriculture as insecticides, fungicides, and herbicides , suggesting that they may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole with a sulfonyl chloride under basic conditions.
Formation of the Chromenone Core: The chromenone core is synthesized through the cyclization of appropriate precursors, often involving the use of Lewis acids as catalysts.
Final Coupling: The final step involves coupling the pyrazole-sulfonyl intermediate with the chromenone core under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrazolylpyridazine: Another heterocyclic compound with a pyrazole moiety, known for its biological activities.
1,3-Dimethyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A related compound with a pyrazole core and additional functional groups.
Uniqueness
6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its combination of a chromenone core and a pyrazole moiety linked via a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)sulfonylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-9-7-10(2)16(15-9)21(18,19)12-4-5-13-11(8-12)3-6-14(17)20-13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYEYCSJSGFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321731 | |
Record name | 6-(3,5-dimethylpyrazol-1-yl)sulfonylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679225 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956264-37-2 | |
Record name | 6-(3,5-dimethylpyrazol-1-yl)sulfonylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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